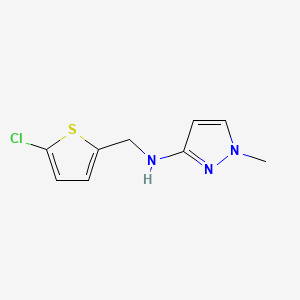![molecular formula C10H13ClN4O2 B7574900 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in several scientific studies. In
Wirkmechanismus
The mechanism of action of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory cytokines, which helps to reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide have been studied extensively. This compound has been shown to reduce inflammation in several animal models of disease, including arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is its anti-inflammatory properties. This makes it a useful tool for studying the role of inflammation in various diseases. Additionally, this compound has been shown to have a low toxicity profile, making it safe for use in animal models of disease. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to investigate the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is a complex process that involves several steps. The first step involves the reaction of 2-chloroacetyl chloride with pyrazole in the presence of a base to form 2-(2-chloroacetyl)pyrazole. This intermediate product is then reacted with cyclopropylamine in the presence of a base to form 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide has several potential applications in scientific research. This compound is known for its anti-inflammatory properties and has been used in several studies to investigate the role of inflammation in various diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-3-9(16)14-8-4-12-15(5-8)6-10(17)13-7-1-2-7/h4-5,7H,1-3,6H2,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZPDZPYTAJJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)



![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)
![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)